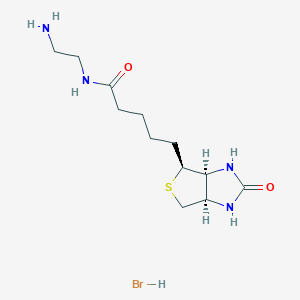

Biotin ethylenediamine hydrobromide

Description

Significance of Biotinylation Chemistry in Advancing Molecular and Cellular Investigations

Biotinylation is the process of covalently attaching biotin (B1667282), a water-soluble B-vitamin, to other molecules such as proteins, nucleic acids, and antibodies. wikipedia.orgcreative-proteomics.combiochempeg.com This technique has become a cornerstone of modern molecular and cellular biology due to the unique and powerful interaction between biotin and the proteins avidin (B1170675) and streptavidin. wikipedia.orgbroadpharm.com The bond formed between biotin and these proteins is one of the strongest non-covalent interactions known in nature, characterized by high affinity and specificity. wikipedia.orgbiochempeg.combroadpharm.com

The small size of the biotin molecule (244.31 g/mol ) is a key advantage, as it is unlikely to interfere with the normal biological function of the molecule it labels. wikipedia.orgbiochempeg.comlabmanager.com This allows researchers to tag and track molecules of interest within complex biological systems without significantly altering their behavior. The stability of the biotin-streptavidin/avidin complex under harsh conditions, such as extreme pH, temperature, and proteolysis, further enhances its utility, enabling the capture and analysis of biotinylated molecules in a wide variety of experimental settings. wikipedia.orgbiochempeg.combroadpharm.com These properties have made biotinylation an indispensable tool for a multitude of applications, including immunoassays, affinity chromatography, and the identification of protein-protein interactions. wikipedia.orgbroadpharm.com

Overview of Amine-Reactive Biotin Derivatives within Research Methodologies

Biotinylation can be achieved through either chemical or enzymatic methods. creative-proteomics.comlabmanager.com Chemical biotinylation employs reagents designed to react with specific functional groups on target molecules. creative-proteomics.com Among the most widely used are amine-reactive biotin derivatives, which are engineered to form stable covalent bonds with primary amines (-NH2). alfa-chemistry.com These primary amines are readily available on proteins, specifically at the N-terminus and on the side chains of lysine (B10760008) residues. alfa-chemistry.com

A prominent class of amine-reactive reagents is N-hydroxysuccinimide (NHS) esters of biotin. alfa-chemistry.comnih.gov These reagents efficiently react with primary amines under mild conditions to create a stable amide bond. alfa-chemistry.com The versatility of this chemistry allows for the labeling of a wide array of biomolecules. alfa-chemistry.com To suit different experimental needs, variations of these reagents have been developed, such as water-soluble sulfo-NHS esters, which permit biotinylation in aqueous environments without the need for organic solvents, thereby preserving the native structure and function of sensitive biological samples. alfa-chemistry.com The choice of a specific biotinylation reagent depends on factors like the target functional group, the molecule's solubility, and whether the link needs to be permanent or cleavable. broadpharm.com

Historical Context of Biotin Ethylenediamine (B42938) Derivatives in Scientific Discovery

The story of biotin (once known as vitamin H) began with its identification as a required nutrient for yeast. britannica.com It was first isolated in 1935, and its chemical structure was determined in 1942. britannica.comnih.gov A pivotal discovery in 1927 revealed that raw egg whites contain a protein, avidin, which binds biotin so strongly that it prevents its absorption, leading to deficiency symptoms. britannica.com This powerful and specific interaction would later become the foundation for biotin's use in biotechnology.

The development of biotinylation techniques harnessed this natural affinity. Researchers began synthesizing derivatives of biotin to facilitate its attachment to other molecules. Biotin ethylenediamine hydrobromide is one such derivative. sigmaaldrich.com It is a coupling reagent that contains a reactive primary amine group at the end of a spacer arm, allowing it to be linked to other molecules, particularly those containing carboxylic acids. sigmaaldrich.comaxispharm.com A significant application for this specific compound emerged in neuroscience, where it is known as Neurobiotin™. biotium.combiotium.com Its properties make it an effective anterograde and transneuronal tracer, enabling scientists to map neural pathways and label cells for detailed morphological studies. sigmaaldrich.combiotium.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Synonym(s) | (3aS,4S,6aR)-N-(2-Aminoethyl)hexahydro- 2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide, N-(2-Aminoethyl)biotinamide hydrobromide, Neurobiotin™ |

| CAS Number | 216299-38-6 |

| Molecular Formula | C12H23BrN4O2S |

| Molecular Weight | 367.31 g/mol |

| Form | Solid |

| Color | White |

| Solubility | DMSO: >10 mg/mL, DMF: >10 mg/mL |

| Storage Temperature | 2-8°C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Research Applications of this compound

| Application Area | Description |

| Neuronal Tracing | Used as an anterograde and transneuronal tracer to map neural circuits and connections. sigmaaldrich.combiotium.com |

| Intracellular Labeling | Useful for filling individual cells to study their detailed morphology and structure. sigmaaldrich.com |

| Bioconjugation | Acts as a coupling reagent for the biotinylation of molecules containing carboxylic acids, such as DNA and other biomolecules. sigmaaldrich.com |

| Diagnostic Assays | Employed in the manufacturing of components for diagnostic assays, hematology, and histology. sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZEZHLDUVMMU-GRIHUTHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628730 | |

| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-38-6 | |

| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Functionalization of Biotin Ethylenediamine Hydrobromide

Synthetic Pathways to Biotin (B1667282) Ethylenediamine (B42938) and Related Salts

The generation of biotin ethylenediamine hydrobromide involves a multi-step chemical process, beginning with the synthesis of an amine-functionalized biotin precursor, followed by salt formation.

The primary route to synthesizing the biotin ethylenediamine scaffold involves the formation of a stable amide bond between the carboxylic acid group of biotin and one of the amino groups of ethylenediamine.

A prevalent and efficient method utilizes carbodiimide (B86325) coupling chemistry. nih.gov In this approach, the carboxylic acid of biotin is activated to form a more reactive intermediate. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are commonly employed. This activated biotin is then reacted with a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, where one amine is temporarily blocked by a tert-butyloxycarbonyl (Boc) group. This ensures that the reaction occurs selectively at the unprotected amine. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired biotin ethylenediamine. nih.gov

Another strategy involves polymer-assisted, solution-phase synthesis. nih.gov In this technique, biotin can be immobilized on a solid support, such as aminomethylated polystyrene, via a specialized linker. The immobilized biotin is then activated and reacted with the target amine, allowing for a chemoselective transfer that can simplify purification by avoiding complex protecting group manipulations. nih.gov

Reductive amination offers an alternative pathway where a biotin derivative containing an aldehyde can be reacted with an amine under reducing conditions to form the desired amine linkage. sigmaaldrich.com

Table 1: Comparison of Synthetic Methodologies for Amine-Functionalized Biotin

| Methodology | Key Reagents | Key Features |

|---|---|---|

| Carbodiimide Coupling | Biotin, EDCI/NHS, N-Boc-ethylenediamine, TFA | High efficiency; well-established chemistry; requires protection/deprotection steps. nih.govnih.gov |

| Polymer-Assisted Synthesis | Biotin, aminomethylated polystyrene, safety-catch linker | Chemoselective; simplified purification. nih.gov |

| Solid-Phase Synthesis | Biotin-loaded NovaTag™ resin with ethylenediamine spacer | Direct synthesis of biotinylated peptides; no additional biotinylation steps required. |

Once the amine-functionalized biotin precursor, N-(2-Aminoethyl)biotinamide, is synthesized, it is converted into a salt to improve its handling, stability, and solubility. The hydrobromide salt is formed by treating the free amine with hydrobromic acid (HBr). The primary amine group acts as a base, accepting a proton from the acid to form an ammonium (B1175870) salt.

Other salt forms, such as the hydrochloride, are also common and can be prepared by reacting the amine with hydrochloric acid (HCl). biotium.com For purification purposes, transient salts with partners like L-lysine can be formed to selectively precipitate the biotin conjugate from a mixture of reactants and byproducts.

The characterization of this compound and its precursors is crucial to confirm identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. researchgate.net

¹H-NMR spectra are used to identify the protons in the molecule, including those on the biotin ring system, the pentanoic acid chain, and the ethylenediamine linker.

¹³C-NMR provides information on the carbon skeleton.

Advanced 2D NMR techniques like HMQC and HMBC can establish connectivity between protons and carbons, confirming the structure of the conjugate.

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular weight is approximately 367.31 g/mol . sigmaaldrich.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Synonym | N-(2-Aminoethyl)biotinamide hydrobromide | sigmaaldrich.com |

| Molecular Formula | C₁₂H₂₃BrN₄O₂S | sigmaaldrich.com |

| Molecular Weight | 367.31 | sigmaaldrich.com |

| Appearance | White solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Strategies for Further Derivatization of Biotin Ethylenediamine Scaffold

The true utility of biotin ethylenediamine lies in its terminal primary amine, which serves as a nucleophilic handle for a vast range of chemical modifications, enabling the attachment of biotin to diverse molecular targets.

The primary amine of biotin ethylenediamine readily reacts with various electrophilic functional groups to form stable covalent bonds. This allows for the "biotinylation" of molecules that have been functionalized with these reactive groups.

One common strategy is the reaction with isothiocyanates (NCS). The amine attacks the electrophilic carbon of the isothiocyanate to form a stable thiourea (B124793) linkage. This reaction proceeds efficiently under mild conditions. nih.gov For example, a phthalocyanine (B1677752) molecule functionalized with an isothiocyanate group can be readily conjugated to biotin ethylenediamine. nih.gov

Another widely used method involves reacting the amine with N-hydroxysuccinimide (NHS) esters. gbiosciences.comthermofisher.com NHS esters are highly reactive towards primary amines at a slightly basic pH (7.2-8.5), forming a stable amide bond. bio-techne.combiotium.com This chemistry is one of the most popular methods for labeling proteins and other biomolecules.

To create biotinylating agents that can target sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, the biotin ethylenediamine scaffold can be further modified. This is typically achieved using heterobifunctional crosslinkers, which possess two different reactive groups. creative-biolabs.comthermofisher.com

To introduce a thiol-reactive iodoacetamide (B48618) group, biotin ethylenediamine can be reacted with an NHS-ester of iodoacetic acid. The amine of the biotin derivative reacts with the NHS ester, leaving the iodoacetamide group available for subsequent conjugation to a thiol. nih.gov Similarly, a maleimide (B117702) group, another highly specific thiol-reactive moiety, can be introduced by reacting biotin ethylenediamine with a reagent like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). interchim.frthermofisher.com

The incorporation of a thiosulfate (B1220275) group is another strategy for creating thiol-reactive biotin reagents. Reagents such as TS-Link™ biotin C5-thiosulfate are designed to react with thiols via disulfide exchange, forming a reversible disulfide bond that can be cleaved with reducing agents. thermofisher.com

Table 3: Common Thiol-Reactive Moieties for Derivatization

| Moiety | Reactive Towards | Bond Formed | Key Features |

|---|---|---|---|

| Iodoacetamide | Sulfhydryls (Thiols) | Thioether | Forms a stable, irreversible bond. nih.gov |

| Maleimide | Sulfhydryls (Thiols) | Thioether | Highly specific for thiols at neutral pH. thermofisher.com |

| Thiosulfate | Sulfhydryls (Thiols) | Disulfide | Forms a reversible, cleavable bond. thermofisher.com |

The properties of a biotin conjugate can be significantly modulated by the linker, or "spacer arm," that connects the biotin moiety to the target molecule. Biotin ethylenediamine is an ideal starting point for integrating more sophisticated linker technologies.

PEG Linkers: Polyethylene glycol (PEG) linkers are frequently incorporated to increase the hydrophilicity of the biotin conjugate, which can reduce aggregation and non-specific binding. bpsbioscience.cominterchim.fr The extended, flexible nature of PEG linkers also helps to overcome steric hindrance, improving the accessibility of the biotin tag for binding to avidin (B1170675) or streptavidin. nih.gov

Cleavable Linkers: For applications requiring the release of the captured molecule after purification, cleavable linkers are essential. These linkers contain bonds that can be broken under specific conditions. Examples include disulfide bonds, which are cleaved by reducing agents like DTT nih.gov, and chemically-labile linkers that can be cleaved by changes in pH or by specific chemicals like hydrazine. nih.gov

Click Chemistry Linkers: The amine group of biotin ethylenediamine can be used to attach linkers bearing azide (B81097) or alkyne functionalities. These groups enable highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to molecules containing the complementary reactive partner. mdpi.com This provides a powerful and orthogonal approach to bioconjugation.

Bioconjugation Methodologies Utilizing Biotin Ethylenediamine Hydrobromide

Covalent Attachment to Biological Macromolecules

The primary amine group of biotin (B1667282) ethylenediamine (B42938) hydrobromide serves as a reactive handle for its covalent attachment to biological macromolecules. This process, known as biotinylation, introduces a biotin tag onto the target molecule, which can then be used for detection, purification, or immobilization.

Labeling Strategies for Nucleic Acids (DNA and RNA)

Biotinylated nucleic acids are invaluable tools in molecular biology for applications such as hybridization assays, purification, and the study of nucleic acid-protein interactions. molecularcloud.org Biotin can be incorporated into DNA and RNA through various methods.

One common approach for labeling DNA is the incorporation of biotinylated nucleotides during enzymatic synthesis, such as in polymerase chain reaction (PCR). Biotin-labeled deoxynucleotide triphosphates (dNTPs), like biotin-11-dUTP, can be used in PCR to generate internally biotinylated DNA probes. nih.gov Alternatively, biotin can be attached to the 5' or 3' end of a DNA oligonucleotide post-synthesis.

For RNA labeling, biotin can be introduced at the 3'-end using T4 RNA ligase, which can append a biotinylated molecule to the terminal hydroxyl group. nih.gov Another method involves the oxidation of the 3'-ribose of RNA to create reactive aldehyde groups, which can then be coupled to biotin hydrazide. nih.gov The 5'-phosphate of RNA can also be targeted for labeling by first reacting it with a carbodiimide (B86325) and imidazole (B134444) to form a reactive intermediate, which is then coupled to a primary amine-containing biotin derivative like biotin ethylenediamine. nih.gov

Biotin-labeled nucleic acid probes are widely used in techniques like Southern and Northern blotting, in situ hybridization (ISH), and fluorescence in situ hybridization (FISH) to detect specific DNA or RNA sequences.

Conjugation to Biopolymers and Polysaccharides (e.g., Alginate)

Beyond proteins and nucleic acids, biotin ethylenediamine hydrobromide can be conjugated to other biopolymers, such as polysaccharides. A notable example is the biotinylation of alginate, a naturally occurring polysaccharide. nih.gov

Alginate can be biotinylated by activating its carboxylic acid groups with a carbodiimide, which then react with the primary amine of a biotin derivative to form a stable amide bond. nih.gov This process has been optimized by controlling factors like the pH of the reaction and the ratio of reagents. nih.gov The resulting biotin-alginate conjugate retains its gelling properties while presenting biotin moieties for interaction with streptavidin. nih.gov

This technology has been applied in the development of biosensors. For instance, bioluminescent reporter cells have been encapsulated in biotinylated alginate microspheres. These microspheres can then be attached to a streptavidin-coated surface, such as an optical fiber, to create a biosensor for detecting specific molecules. nih.gov Creative PEGWorks also offers pre-made alginate-biotin conjugates with varying degrees of substitution. creativepegworks.com

Exploitation of High-Affinity Biotin-Avidin/Streptavidin Interactions

The cornerstone of biotin's utility in bioconjugation is its remarkably strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. thermofisher.comwikipedia.orgaatbio.com This interaction is one of the strongest known in nature. wikipedia.org

Fundamental Principles of Biotin-Avidin/Streptavidin Binding in Research

Avidin, a glycoprotein (B1211001) found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are both tetrameric proteins, meaning they each have four binding sites for biotin. thermofisher.comwikipedia.org The affinity of this binding is extremely high, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.comwikipedia.org This bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents. thermofisher.comaatbio.com

The strength of the interaction is attributed to a combination of hydrogen bonds and van der Waals interactions within the binding pocket of the proteins. nih.gov The valeric acid side chain of biotin is also involved in the binding process. thermofisher.com While both proteins bind biotin with high affinity, streptavidin is often preferred in applications where non-specific binding is a concern because it is not glycosylated, unlike avidin. rockland.comthermofisher.com

The binding of biotin to avidin is an exothermic reaction. portlandpress.com The thermodynamics of the interaction between streptavidin and biotin have been shown to be temperature-dependent, being entropically driven at lower temperatures and enthalpically driven at higher temperatures. doaj.orgaimspress.comaimspress.com

Table 2: Comparison of Biotin-Binding Proteins

| Property | Avidin | Streptavidin |

|---|---|---|

| Source | Egg white | Streptomyces avidinii |

| Molecular Weight | ~66-69 kDa | ~53 kDa (core) |

| Biotin Binding Sites | 4 | 4 |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M wikipedia.org |

| Glycosylation | Yes | No rockland.com |

| Isoelectric Point (pI) | ~10.5 | ~5-6 |

| Non-specific Binding | Higher | Lower rockland.com |

This table summarizes the key properties of avidin and streptavidin.

Applications in Affinity-Based Purification and Detection Systems

The robust and specific nature of the biotin-avidin/streptavidin interaction is exploited in a vast array of applications for purification and detection. rockland.comnih.gov

In affinity purification , a biotinylated molecule of interest (e.g., a protein or nucleic acid) can be selectively captured from a complex mixture using avidin or streptavidin immobilized on a solid support, such as magnetic beads or chromatography resins. thermofisher.com The high affinity of the interaction ensures efficient capture, and the bound molecule can then be washed to remove contaminants before being eluted.

In detection systems , the biotin-avidin/streptavidin system provides a versatile and highly sensitive method for identifying and quantifying target molecules. exbio.cz This is often achieved through a "sandwich" approach where a biotinylated probe (e.g., an antibody or nucleic acid) binds to the target, and this complex is then detected using a labeled avidin or streptavidin conjugate. The label can be an enzyme for colorimetric or chemiluminescent detection (as in ELISA), or a fluorophore for fluorescence-based detection (as in flow cytometry or fluorescence microscopy). thermofisher.comthermofisher.combosterbio.com The tetrameric nature of avidin and streptavidin allows for signal amplification, as each protein can bind multiple biotinylated molecules, leading to a stronger signal. thermofisher.comaatbio.com This principle is fundamental to techniques like the avidin-biotin complex (ABC) method used in immunohistochemistry. bosterbio.com

The biotin-streptavidin system is integral to numerous immunoassays, where it is used to immobilize and detect analytes with high sensitivity and specificity. nih.govnih.gov However, the presence of high levels of biotin in samples can interfere with these assays. nih.govnih.govacs.org

Table 3: Common Applications of the Biotin-Avidin/Streptavidin System

| Application | Description |

|---|---|

| ELISA (Enzyme-Linked Immunosorbent Assay) | Biotinylated antibodies are detected with streptavidin-enzyme conjugates for signal generation. thermofisher.combosterbio.com |

| Western Blotting | Biotinylated antibodies are used to probe for target proteins, followed by detection with labeled streptavidin. thermofisher.com |

| Immunohistochemistry (IHC) | Biotinylated antibodies and the ABC method are used to visualize the location of proteins in tissues. thermofisher.combosterbio.com |

| Flow Cytometry / FACS | Cells labeled with biotinylated antibodies are detected with fluorescently-labeled streptavidin. thermofisher.com |

| Affinity Chromatography | Biotinylated molecules are purified using streptavidin- or avidin-coated resins. researchgate.net |

| DNA/RNA Pull-Down Assays | Biotinylated nucleic acid probes are used to isolate interacting proteins. |

| In Situ Hybridization (ISH) | Biotinylated nucleic acid probes are used to detect specific DNA or RNA sequences within cells or tissues. |

This table highlights some of the many applications that leverage the biotin-avidin/streptavidin interaction.

Emerging and Bioorthogonal Bioconjugation Approaches

Recent advancements in bioconjugation have led to the development of novel methodologies that offer greater selectivity and efficiency. These emerging techniques, particularly those involving bioorthogonal chemistry, are expanding the utility of this compound in creating precisely functionalized biomolecules.

Biotin Redox-Activated Chemical Tagging (BioReACT) Protocols

A significant development in the selective modification of biotinylated molecules is the Biotin Redox-Activated Chemical Tagging (BioReACT) method. researchgate.netnih.gov This protocol utilizes the inherent reactivity of the thioether group within the biotin molecule. nih.govchemrxiv.org

The core of the BioReACT protocol is the reaction between an oxaziridine (B8769555) reagent and the thioether of biotin. nih.govchemrxiv.org This reaction results in the formation of a highly stable sulfimide (B8482401) linkage. researchgate.netnih.gov A key advantage of this method is its ability to proceed rapidly under aqueous conditions and at room temperature, making it suitable for modifying sensitive biological molecules. chemrxiv.org The resulting sulfimide products have demonstrated stability for over a week at 37°C. nih.govchemrxiv.org

BioReACT circumvents the need for a methionine conjugation site, which is often a prerequisite in other redox-activated chemical tagging (ReACT) methods. researchgate.netnih.gov This expands the applicability of biotin as a versatile handle for chemical conjugation, moving beyond its traditional role in avidin-biotin binding. nih.govchemrxiv.org Researchers have successfully employed BioReACT to create a variety of bioconjugates, including fluorescently labeled antibodies, antibody-drug conjugates, and small molecule-conjugated oligonucleotides. researchgate.netnih.govchemrxiv.org

Table 1: Key Features of BioReACT Protocol

| Feature | Description |

| Reactants | Biotinylated molecule (containing a thioether) and an oxaziridine reagent. |

| Reaction Type | Redox-activated chemical tagging. researchgate.netnih.gov |

| Bond Formed | Sulfimide linkage. researchgate.netnih.gov |

| Key Advantage | Enables predictable and stable chemical conjugation to biotinylated biomolecules without requiring a methionine residue. nih.govchemrxiv.org |

| Stability | The resulting sulfimide bond is stable for more than 10 days at 37°C. researchgate.netnih.gov |

Applications of Click Chemistry in Biotin Ethylenediamine Functionalization

Click chemistry, a concept that describes reactions that are rapid, selective, and high-yielding, has become a cornerstone of modern bioconjugation. bio-connect.nlresearchgate.net The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. bio-connect.nl

The functionalization of biotin ethylenediamine with "click chemistry" handles, such as azides or alkynes, transforms it into a versatile building block for bioconjugation. This allows for the straightforward attachment of biotin to a wide array of molecules, including fluorophores, drugs, and complex biomolecules that have been correspondingly modified with a complementary click handle.

The process typically involves a two-step approach:

Introduction of a bioorthogonal handle: An azide (B81097) or alkyne group is incorporated into the molecule of interest.

Click Reaction: The modified molecule is then "clicked" to a biotin ethylenediamine derivative that has been functionalized with the complementary alkyne or azide group. thermofisher.com

This modular approach simplifies the synthesis of complex biotinylated conjugates. For instance, a protein of interest can be metabolically or chemically modified to include an azide group. Subsequently, an alkyne-functionalized biotin ethylenediamine can be attached via a CuAAC reaction, resulting in a specifically biotinylated protein. This strategy has been widely used for labeling and detecting proteins, nucleic acids, and other biomolecules. nih.gov

Table 2: Common Click Chemistry Reactions for Biotinylation

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Linkage Formed |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Terminal Alkyne | Copper(I) | Triazole |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Cyclooctyne (e.g., DBCO) | None (Copper-free) | Triazole |

| Tetrazine Ligation | Tetrazine | trans-Cyclooctene (TCO) | None (Copper-free) | Dihydropyrazine |

Applications in Neurobiological Research and Neural Circuitry Mapping

Anterograde and Transneuronal Tracing of Neuronal Pathways

One of the primary applications of biotin (B1667282) ethylenediamine (B42938) hydrobromide is in the anterograde and, in some cases, transneuronal tracing of neuronal projections. biotium.comnih.gov Anterograde tracing allows researchers to map the connections from the neuronal cell body (soma) to its axonal terminals, revealing the intricate pathways of the nervous system. wikipedia.org

The process of mapping neural projections with biotin ethylenediamine hydrobromide typically involves the localized injection of the tracer into a specific brain region. This can be achieved through methods such as pressure injection or iontophoresis. nih.gov Once introduced into the extracellular space, the tracer is taken up by the cell bodies and dendrites of nearby neurons.

Following uptake, the tracer is transported along the axon towards its terminals. The duration of this transport, or survival time, can vary depending on the length of the pathway being studied, with optimal labeling often observed after several days. researchgate.net After the designated survival period, the brain tissue is fixed, sectioned, and processed to visualize the biotinylated tracer. Visualization is typically achieved using an avidin-biotin complex (ABC) method coupled with a chromogen like diaminobenzidine (DAB), which produces a permanent, high-contrast stain. springernature.com This technique provides a detailed, Golgi-like impregnation of the labeled neurons, revealing not only the main axonal projections but also fine terminal arborizations. nih.gov

In some instances, this compound can also act as a transneuronal tracer, meaning it can cross synaptic junctions to label postsynaptic neurons. nih.gov This property is particularly valuable for delineating multi-synaptic pathways and understanding the hierarchical organization of neural circuits.

The movement of this compound within neurons relies on the fundamental process of axonal transport. This is an active, energy-dependent process responsible for moving organelles, proteins, and other molecules between the cell body and the axon terminals. nih.govnih.gov Anterograde transport, which moves cargo away from the soma, is primarily mediated by kinesin motor proteins that travel along microtubule tracks within the axon. nih.govyoutube.com

By tracing the distribution of this compound over time, researchers can gain insights into the efficiency and integrity of axonal transport mechanisms in both healthy and diseased states. The precise mechanisms of cellular uptake for this compound are not fully elucidated but are thought to involve endocytic pathways. Its small size and amine groups likely facilitate its entry into neurons.

Intracellular Labeling for High-Resolution Neuronal Morphology Studies

This compound is widely used for the intracellular labeling of individual neurons, often in conjunction with electrophysiological recordings. nih.govresearchgate.net In this application, a microelectrode filled with a solution containing the tracer is used to record the electrical activity of a single neuron. The tracer can then be introduced into the cell through diffusion or electroporation. researchgate.net

This technique allows for the direct correlation of a neuron's physiological properties with its detailed anatomical structure. After recording, the tissue is fixed and processed to visualize the biotin-filled neuron. The resulting stain reveals the complete dendritic and axonal arbor of the recorded cell with exceptional clarity, including fine details such as dendritic spines. nih.gov This high-resolution morphological data is invaluable for classifying neuron types and understanding the structural basis of neuronal function. The stability of the biocytin (B1667093) signal allows for high-quality imaging, even with confocal microscopy. nih.gov

Examination of Gap Junctional Coupling in Neural Networks

Gap junctions are specialized intercellular channels that allow for direct electrical and metabolic communication between adjacent cells. nih.gov this compound is an effective tracer for studying gap junctional coupling due to its ability to pass through these channels. jneurosci.orgresearchgate.net When injected into a single neuron, the tracer can diffuse into neighboring, coupled cells, revealing the extent of the interconnected network.

Research has utilized a series of biotinylated tracers with varying sizes to probe the permeability properties of different gap junctions. jneurosci.orgresearchgate.net By comparing the diffusion of this compound with larger or smaller biotinylated molecules, scientists can characterize the size selectivity of gap junction channels in different neuronal populations. For example, studies in the retina have shown that gap junctions in different types of neurons exhibit distinct permeability profiles, suggesting the presence of various connexin proteins, the building blocks of gap junctions. jneurosci.orgresearchgate.net

The following interactive table summarizes findings from a study that used a series of biotinylated tracers to distinguish different types of gap junctions in the retina, with permeability normalized relative to Neurobiotin™ (this compound).

| Tracer | Relative Permeability in A-type Horizontal Cells | Relative Permeability in B-type Horizontal Cells | Relative Permeability in AII Amacrine Cells |

| Neurobiotin™ | 1.00 | 1.00 | 1.00 |

| Biotin-X-cadaverine | ~0.80 | ~0.60 | ~0.40 |

| Biotin-XX-cadaverine | ~0.60 | ~0.40 | ~0.20 |

This table is a simplified representation of the concept presented in the research and not a direct replication of a specific data table.

Targeted Transport Mechanisms in Neurons (e.g., GM1 Ganglioside Binding)

While this compound is a powerful tool for tracing neuronal connections, its transport is generally considered to be non-specific within the cytoplasm and not targeted to specific receptors in the same way as some other tracers. For instance, the cholera toxin subunit B (CTB) is a well-known retrograde tracer that specifically binds to the GM1 ganglioside on the surface of neurons, facilitating its uptake and transport to the cell body. biotium.combiotium.com

The use of biotinylated probes has been instrumental in studying the localization and trafficking of molecules like GM1 ganglioside. nih.gov However, the primary mechanism of action for this compound as a tracer does not rely on a specific interaction with GM1 ganglioside. Instead, its utility stems from its efficient uptake and transport within the neuron's cytoplasm. It is important to distinguish the general axonal transport of this compound from the receptor-mediated transport of tracers like CTB.

Methodological Considerations for Neuronal Application and Fixation Compatibility

For successful application of this compound, several methodological factors must be considered. The choice of injection method (pressure vs. iontophoresis) and the concentration of the tracer can influence the size and density of the injection site. Survival times need to be optimized based on the specific neural pathway under investigation to allow for complete transport of the tracer. researchgate.net

This compound is compatible with standard histological fixation methods, most commonly paraformaldehyde-based fixatives. Following fixation, the tissue is typically sectioned using a vibratome or a cryostat. The visualization process using the avidin-biotin complex (ABC) reaction is robust and reliable. Furthermore, this labeling method can be combined with other histological techniques, such as immunocytochemistry, to simultaneously visualize the traced pathways and specific molecular markers within the same tissue sections. springernature.com

Applications in General Cell Biology and Subcellular Studies

Cellular Tracing and Tracking in Diverse Cell Systems

One of the primary applications of biotin (B1667282) ethylenediamine (B42938) hydrobromide is as a neuroanatomical tracer. biotium.comnih.gov It is readily taken up by neurons and transported both anterogradely (away from the cell body) and retrogradely (towards the cell body), allowing for the detailed mapping of neural circuits. hellobio.comnih.govnih.gov This dual transport capability provides a comprehensive view of neuronal connectivity. Studies have demonstrated its effectiveness in tracing pathways in various regions of the brain, such as the cerebral cortex and neostriatum in rats. nih.gov

The compound can be delivered into cells through various methods, including microinjection, intracellular electrodes, or scrape-loading, making it adaptable to a wide range of experimental setups, from cultured cells to in vivo preparations. 2bscientific.comfishersci.com Its ability to fill the entire neuron, including dendritic and axonal arborizations, provides a Golgi-like impregnation that reveals fine morphological details. nih.govnih.gov

Probing Cell Permeability and Endocytic Pathways

Biotin ethylenediamine hydrobromide serves as a fluid-phase tracer, meaning it is taken up by cells through processes like endocytosis. biotium.com As a membrane-impermeant molecule, it cannot passively cross the cell membrane. biotium.comatlantisbioscience.com This characteristic is crucial for studies investigating cell permeability and the integrity of cellular barriers, such as the tight junctions between epithelial cells. nih.gov If the barrier is compromised, the tracer can penetrate the intercellular space, which can then be visualized. nih.gov

The uptake of biotin derivatives can be used to quantify processes like endocytosis and recycling of cell surface receptors. nih.gov By labeling surface molecules with a cleavable form of biotin, researchers can track their internalization and subsequent return to the plasma membrane. nih.gov This provides quantitative data on the dynamics of membrane trafficking.

Investigations into Vesicle Trafficking and Membrane Fusion Events

The movement and fusion of vesicles are fundamental processes in cell communication and function. Biotinylated probes are instrumental in studying these events. For instance, the trafficking of biotin itself, when radiolabeled, can be imaged in vivo using techniques like Positron Emission Tomography (PET), revealing its distribution and uptake in various tissues, which is mediated by specific transporters. nih.gov

While direct studies using this compound for vesicle fusion are less commonly cited, the principles of biotin labeling are central to this area of research. Techniques like BioID (proximity-dependent biotin identification) use a promiscuous biotin ligase fused to a protein of interest to biotinylate nearby proteins. nih.gov This allows for the identification of proteins that are in close proximity, including those involved in transient interactions during vesicle docking and fusion. This method is particularly powerful because it can capture interactions within the natural context of the cell. nih.gov

Cell Surface Labeling and Detection of Exterior Thiol Groups

This compound and its derivatives are widely used for labeling proteins on the exterior of cells. biotium.comnih.gov This is often achieved by targeting specific functional groups on surface proteins. For example, derivatives of biotin ethylenediamine can be synthesized to be highly selective for thiol (sulfhydryl) groups. biotium.com

Probes bearing a thiosulfate (B1220275) (TS) group, for instance, are negatively charged and therefore less likely to enter cells, making them ideal for specifically labeling thiols exposed on the exterior cell surface. biotium.com This specificity is critical for distinguishing between extracellular and intracellular components and for studying the topology of membrane proteins. This method allows for the rapid and specific labeling of cell surface proteins for subsequent analysis. nih.gov

Cytosolic Tracing for Cell Morphology and Cytoskeletal Dynamics

Once introduced into the cytosol, this compound diffuses throughout the cell, providing a complete and detailed fill of its morphology. atlantisbioscience.commdpi.com This makes it an excellent cytosolic tracer for visualizing the shape of a cell, including its complex processes like dendrites and axons in neurons. nih.govmdpi.com

This detailed morphological data can be correlated with electrophysiological recordings from the same cell, allowing researchers to link cellular function to its specific structure. mdpi.com The stability of the biocytin (B1667093) signal allows for high-quality imaging of neuronal architecture. mdpi.com While not directly labeling cytoskeletal components, the complete cytosolic fill provided by the tracer outlines the cell's structure, which is defined by the cytoskeleton. Changes in cell morphology or the dynamic behavior of cellular processes, which are dependent on cytoskeletal dynamics, can be observed and documented using this tracer.

Compound Information

| Compound Name | Synonyms/Trade Names |

| This compound | Neurobiotin™, N-(2-Aminoethyl)biotinamide hydrobromide |

| Biocytin | N6-[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-lysine |

| Sulfo-NHS-Biotin | N/A |

| TMR biocytin | N/A |

Research Findings Summary

| Application | Key Findings |

| Cellular Tracing | Anterograde and retrograde transport in neurons allows for detailed mapping of neural circuits. hellobio.comnih.gov |

| Cell Permeability | As a membrane-impermeant fluid-phase tracer, it is used to assess the integrity of cellular barriers like tight junctions. biotium.comnih.gov |

| Endocytosis Studies | Enables the tracking and quantification of receptor internalization and recycling. nih.gov |

| Cell Surface Labeling | Can be modified to selectively label exterior cell surface proteins, particularly those with exposed thiol groups. biotium.comnih.gov |

| Morphological Analysis | Provides a complete cytosolic fill, allowing for detailed visualization of cell architecture, which can be correlated with functional data. mdpi.com |

Integration in Advanced Biosensor and Nanomaterial Development

Biotin (B1667282) Ethylenediamine (B42938) Hydrobromide in Biosensor Fabrication

The development of highly sensitive and specific biosensors relies on the stable and oriented immobilization of biorecognition elements. Biotin ethylenediamine hydrobromide is instrumental in achieving this through the biotin-streptavidin system, which boasts one of the strongest known non-covalent interactions in nature. mdpi.commdpi.com This interaction is characterized by a very low dissociation constant (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), ensuring the formation of a highly stable complex. mdpi.commdpi.com

A primary application of this compound in biosensor fabrication is the functionalization of sensing surfaces. The terminal primary amine of the ethylenediamine linker can be covalently attached to various surfaces, including those of optical fibers, through well-established chemical reactions.

For instance, surfaces containing carboxyl groups can be activated to form N-hydroxysuccinimide (NHS) esters, which then readily react with the primary amine of this compound to form a stable amide bond. This process effectively coats the sensing surface with biotin molecules. Subsequently, streptavidin or avidin (B1170675) can be introduced, which binds tightly to the biotinylated surface. This streptavidin-coated surface then acts as a versatile platform for capturing any biotinylated biorecognition molecule, such as antibodies, enzymes, or nucleic acid probes.

This layered approach offers several advantages:

High Specificity: The biotin-streptavidin interaction ensures that only biotinylated molecules are captured, minimizing non-specific binding. cytodiagnostics.com

Signal Amplification: The tetrameric nature of streptavidin, which can bind up to four biotin molecules, allows for the amplification of the detection signal. mdpi.com

Versatility: The same biotinylated surface can be used to immobilize a wide array of different biotinylated probes, making the biosensor platform adaptable for various targets.

Recent advancements have also explored the use of electrochemical control to modulate the binding and release of analytes from biotinylated surfaces, offering the potential for regenerable biosensors. nih.gov

This compound is also employed in the creation of three-dimensional biotinylated matrices for encapsulating and immobilizing reporter systems, such as enzymes or fluorescent dyes. These matrices can be formed from polymers or other biomaterials that have been functionalized with biotin using this compound.

A notable example involves the use of biotinylated phospholipid membranes. In one study, an amperometric xanthine (B1682287) biosensor was developed by coupling streptavidin-modified xanthine oxidase to a supported biotinylated phospholipid membrane. nih.gov The enzymatic reaction produced a detectable electrochemical signal, demonstrating the successful immobilization and function of the reporter system within the biotinylated matrix. nih.gov This method provides a stable environment for the reporter molecules and can enhance the sensitivity of the biosensor.

Engineering of Biotinylated Nanostructures and Nanoparticles

The functionalization of nanomaterials with biotin is a rapidly growing area of research, with significant implications for medical imaging, drug delivery, and diagnostics. This compound provides a convenient means to attach biotin to the surface of various nanoparticles.

Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical and electronic properties. cytodiagnostics.com Biotinylated gold nanoclusters have emerged as powerful probes for multimode imaging. The surface of gold nanoclusters can be modified with ligands that are then conjugated to this compound.

These biotinylated AuNPs can be used in various imaging techniques. hiyka.com For example, in electron microscopy, the high electron density of gold provides excellent contrast. When these biotinylated AuNPs are targeted to specific cellular structures via streptavidin-linked antibodies, they enable high-resolution imaging of those structures. hiyka.com

Furthermore, strategies have been developed to enhance the signal from localized surface plasmon resonance (LSPR) biosensors by using streptavidin previously conjugated to gold nanorods, leading to a significant enhancement of the LSPR shift. nih.gov

Interactive Table: Biotinylated Gold Nanoparticles

| Diameter | Application | Reference |

|---|---|---|

| 5-100 nm | TEM, ELISA, Immuno dot-blots | cytodiagnostics.com |

| 4-200 nm | Direct conjugation to streptavidin-functionalized molecules | lunanano.com |

| 5 nM | Used in the synthesis of Biotin-PEG-AuNP probes | nih.gov |

| 20 nm | PEG-Biotin gold nanoparticles | cd-bioparticles.com |

Liposomes, which are spherical vesicles composed of a lipid bilayer, are extensively used as drug delivery vehicles and as models for cell membranes. Biotinylating the surface of liposomes allows for their targeted delivery to cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies.

This compound can be conjugated to lipids that are then incorporated into the liposome (B1194612) structure. These biotinylated liposomes can encapsulate drugs or imaging agents. Research has shown that unilamellar liposomes containing a fluorescent dye can be stably immobilized in gel beads through avidin-biotin binding, creating a tool for studying solute-membrane interactions. nih.gov

Moreover, liposomes labeled with both biotin and an enzyme like horseradish peroxidase have been used to amplify the signal in sensing applications for antigen-antibody interactions and DNA hybridization. nih.gov The binding of these multifunctional liposomes to a surface via a biotin-streptavidin bridge, followed by an enzymatic reaction that produces a detectable product, leads to a highly sensitive detection system. nih.gov

Comparative Analysis and Principles of Advanced Probe Design

Comparative Performance with Other Biotin (B1667282) Derivatives (e.g., Biocytin (B1667093), Biotin Hydrazide)

The selection of a biotin derivative for a specific research application is a critical decision that can significantly affect the outcome of an experiment. Biotin ethylenediamine (B42938) hydrobromide, Biocytin, and Biotin Hydrazide each possess unique properties that make them suitable for different scientific contexts.

A key distinction lies in their reactivity and target molecules. Biotin ethylenediamine hydrobromide, with its primary amine, is well-suited for labeling molecules with available carboxyl, phosphonyl, or carbonyl groups. In contrast, Biotin Hydrazide is specifically designed to react with aldehydes, making it a primary choice for labeling glycoproteins and other carbohydrates after periodate (B1199274) oxidation. medchemexpress.comglycomatrix.cominterchim.frBiocytin, which is biotin conjugated to L-lysine, is often used as a neuronal tracer and can be introduced into cells via microinjection. nih.govinterchim.fr The chemical structure of these derivatives also influences their physical properties. For instance, Biocytin is noted for its high water solubility, which is an advantage in many biological applications. interchim.frBiotin Hydrazide's solubility can be more limited, often requiring initial dissolution in an organic solvent like DMSO before use in aqueous buffers. apexbt.comcephamls.comThis compound is also soluble in water and DMSO. biotium.comsigmaaldrich.com

The specific advantages of each biotin derivative become apparent when considering their use in particular research scenarios.

Neuronal Tracing: In the field of neuroscience, both this compound (often referred to as biotinamide (B1199965) in this context) and Biocytin are extensively used as intracellular labels for tracing neuronal pathways. A significant advantage of this compound is its higher solubility in salt solutions compared to Biocytin. nih.govResearchers have found that this compound can be dissolved at concentrations of 2-4% in 1 or 2 M salt solutions without precipitation, whereas Biocytin may precipitate under similar conditions. nih.govThis allows for the preparation of more concentrated tracer solutions, which can be beneficial for achieving robust labeling.

Another key difference in this context is their electrophoretic mobility. Biocytin can be ejected from a microelectrode with either positive or negative current, while this compound is selectively ejected with positive current. nih.govThis property can be advantageous for electrophysiologists who use hyperpolarizing currents to stabilize neurons before recording. In terms of transport, both compounds are effective for anterograde tracing with short survival times (e.g., 2 days). nih.govHowever, studies have shown that for longer survival times, the labeling from both tracers can become weaker. nih.govGlycobiology: For the study of glycoproteins and other carbohydrates, Biotin Hydrazide is the superior choice. Its hydrazide group specifically reacts with aldehyde groups that can be generated on sugar moieties by periodate oxidation. nih.govThis allows for the targeted labeling of glycoconjugates on cell surfaces or on blots. nih.govBiocytin hydrazide, a water-soluble, long-chain derivative, has also been developed for the selective detection of glycoconjugates. nih.govIntracellular Labeling and Retention: The intracellular retention of these tracers is crucial for long-term studies. The transport of Biocytin in the rat small intestine has been shown to be lower than that of free biotin and occurs via passive diffusion. nih.govFor efficient absorption and bioavailability of dietary protein-bound biotin, it must be converted to free biotin. nih.govThe intracellular fate of this compound is linked to its application, and in neuronal tracing, it has been shown to provide extensive labeling of injected areas.

| Property | This compound | Biocytin | Biotin Hydrazide |

|---|---|---|---|

| Primary Reactive Group | Amine | Amine (via lysine) | Hydrazide |

| Primary Target Molecules | Carboxylic acids, aldehydes, ketones | General intracellular labeling | Aldehydes (from oxidized carbohydrates) |

| Solubility | Soluble in water and DMSO. biotium.comsigmaaldrich.comHigher solubility in salt solutions than Biocytin.< nih.gov/td> | Soluble in water and DMSO. interchim.frCan precipitate in high concentration salt solutions.< nih.gov/td> | Generally requires initial dissolution in DMSO.< apexbt.comcephamls.com/td> |

| Key Advantage in Neuronal Tracing | Higher solubility in electrolytes and selective ejection with positive current.< nih.gov/td> | Well-established as an effective neuronal tracer.< nih.gov/td> | Not typically used for neuronal tracing. |

| Key Advantage in Glycobiology | Can react with oxidized carbohydrates. | Not the primary choice. | Specific reactivity with aldehydes on sugar moieties.< glycomatrix.cominterchim.fr/td> |

Rational Design Principles for Biotin Ethylenediamine-Based Probes

The simple structure of this compound, consisting of the biotin moiety linked to an ethylenediamine spacer, provides a versatile platform for the design of more complex and functional probes. The primary amine of the ethylenediamine group serves as a convenient handle for chemical modifications, allowing for the attachment of various reporter groups and other functionalities.

The short ethylenediamine spacer in this compound provides a basic linker. However, for many applications, a longer and more flexible spacer arm is necessary to overcome steric hindrance and allow the biotin moiety to efficiently bind to avidin (B1170675) or streptavidin. researchgate.netThe design of this spacer is a critical aspect of probe development.

Polyethylene Glycol (PEG) Spacers: Incorporating PEG linkers is a common strategy to increase the length and flexibility of the spacer arm. PEG spacers also enhance the water solubility of the resulting probe, which can be advantageous for biological applications.

Hydrocarbon Spacers: Simple hydrocarbon chains of varying lengths can also be used to extend the distance between the biotin and the attached molecule.

Cleavable Spacers: For applications where the release of the captured molecule is desired, cleavable linkers can be incorporated into the spacer arm. These can be designed to be sensitive to specific stimuli such as light (photocleavable linkers) or reducing agents.

The optimal length and composition of the spacer arm will depend on the specific application and the nature of the target molecule.

The primary amine of this compound is a versatile point of attachment for a wide range of reporter moieties, enabling the creation of multimodal probes for various detection methods.

Fluorescent Dyes: A vast array of fluorescent dyes with different excitation and emission spectra can be conjugated to this compound. The choice of dye will depend on the specific imaging setup and whether multiplexing with other fluorescent probes is desired. Commonly used classes of dyes include fluoresceins, rhodamines, and cyanine (B1664457) dyes. nih.govnih.govthermofisher.comThe development of environment-sensitive fluorescent labels, which change their fluorescent properties in response to their local microenvironment, offers another layer of sophistication for probe design. mdpi.com- Luminescent Tags: For assays requiring high sensitivity and low background, luminescent reporters such as aequorin or derivatives of luciferase can be attached. nih.govThese probes generate light through a chemical reaction, eliminating the need for an external light source for excitation.

Multimodal Probes: By combining different types of reporter groups, it is possible to create multimodal probes that can be detected by several different imaging techniques, such as fluorescence microscopy and magnetic resonance imaging (MRI). researchgate.netnih.govnih.govbohrium.comThis approach allows for the correlation of data from different imaging modalities, providing a more comprehensive understanding of the biological system being studied.

The strategic placement of the reporter group is crucial to ensure that it does not interfere with the binding of biotin to avidin/streptavidin or the interaction of the probe with its biological target. cephamls.com

Beyond the addition of reporter groups, the chemical structure of this compound can be modified to enhance the specificity and stability of the resulting probes.

Improving Stability: The stability of probes in biological environments, particularly in the presence of enzymes, is a critical consideration. Chemical modifications to the oligonucleotide backbone, such as phosphorothioate (B77711) linkages or the inclusion of 2'-O-methyl or 2'-fluoro modifications, can significantly increase resistance to nuclease degradation. nih.govresearchgate.netidtdna.combioengineer.orgidtdna.comFor biotin-protein conjugates, modifications to the amide bond linking biotin to the protein can be made to block cleavage by biotinidase, an enzyme present in serum that can degrade biotin-protein linkages. nih.gov- Enhancing Specificity: The specificity of a probe for its target can be enhanced by incorporating targeting moieties, such as peptides or small molecules, that have a high affinity for a particular receptor or enzyme. In the context of immunoassays, the design of the assay itself, such as pre-binding biotinylated components, can reduce interference from endogenous biotin. nih.govnih.govThe use of avidin derivatives with different binding affinities for biotin can also be exploited to fine-tune the specificity of the interaction. nih.gov

| Design Principle | Strategy | Example/Application | Reference |

|---|---|---|---|

| Optimizing Spacer Arm | Incorporate PEG linkers | Increases solubility and flexibility, reduces steric hindrance. | - |

| Utilize hydrocarbon chains | Varying lengths to control distance to target. | - | |

| Introduce cleavable linkers | Photocleavable or chemically cleavable linkers for controlled release of captured molecules. | - | |

| Incorporating Reporter Moieties | Conjugate fluorescent dyes | Fluorescein, rhodamine, cyanine dyes for fluorescence microscopy and imaging. | < nih.govnih.govthermofisher.com/td> |

| Attach luminescent tags | Aequorin, luciferase for highly sensitive assays with low background. | < nih.gov/td> | |

| Create multimodal probes | Combine fluorescent and MRI contrast agents for correlative imaging. | < researchgate.netnih.govnih.govbohrium.com/td> | |

| Enhancing Specificity and Stability | Chemical modification of backbone | Phosphorothioate linkages, 2'-O-methyl, or 2'-fluoro modifications to increase nuclease resistance. | < nih.govresearchgate.netidtdna.combioengineer.orgidtdna.com/td> |

| Incorporate targeting moieties | Peptides or small molecules for receptor-specific targeting. | - |

Conclusion and Future Directions in Research

Current Impact and Contributions to Chemical Biology and Neuroscience

Biotin (B1667282) ethylenediamine (B42938) hydrobromide has established itself as a cornerstone reagent in both chemical biology and neuroscience, primarily due to its versatile structure which combines the high-affinity binding of biotin with a reactive primary amine. This dual functionality allows it to serve as an effective biotinylating agent and a highly sensitive molecular tracer. sigmaaldrich.com

In neuroscience, the compound, widely known by its identical counterpart Neurobiotin™, is extensively used as a powerful anterograde and transneuronal tracer. biotium.combiocompare.comlabplanet.com Its small molecular size and hydrophilic nature enable it to be transported across neuronal synapses and gap junctions, allowing for the detailed mapping of complex neural circuits and the study of intercellular communication. evitachem.com Unlike larger tracers, it can effectively fill the distal processes of neurons, providing a more complete morphological reconstruction. The strong and specific interaction between the biotin moiety and avidin (B1170675) or streptavidin, which can be conjugated to enzymes or fluorophores, provides a robust and highly sensitive method for visualization. biotium.comevitachem.comjenabioscience.com This has been instrumental in advancing our understanding of neuronal connectivity and function.

In the broader field of chemical biology, Biotin ethylenediamine hydrobromide serves as a versatile intermediate for coupling biotin to a wide range of biomolecules, including proteins and nucleic acids. sigmaaldrich.com The primary amine group on the ethylenediamine linker provides a convenient handle for conjugation to carboxylic acids, aldehydes, ketones, or other reactive functional groups on target molecules. For instance, it can be conjugated to molecules with aldehyde or ketone groups to form a Schiff base, which is then reduced to a stable amine derivative. This process creates stable biotinylated probes that are essential for numerous applications, including affinity chromatography for purification, enzyme-linked immunosorbent assays (ELISA), and ligand blotting. jenabioscience.com The ability to attach a biotin tag to a protein or nucleic acid of interest without significantly altering its biological activity is a fundamental technique for studying molecular interactions, localization, and function. jenabioscience.comyoutube.com

Emerging Research Avenues and Potential for Novel Methodological Innovations

The foundational properties of this compound are paving the way for new research avenues and methodological advancements. Researchers are actively exploring modifications of its core structure to develop novel probes with enhanced or specialized capabilities. For example, altering the linker between the biotin and the ethylenediamine could influence its permeability across specific subtypes of gap junctions, offering more refined tools for studying intercellular communication. evitachem.com

A significant emerging application is in the field of proximity-dependent labeling, such as techniques related to TurboID. nih.gov While TurboID itself is an enzyme, the principle of using a biotinylating agent to label proteins in the immediate vicinity of a protein of interest is a powerful tool for mapping protein-protein interaction networks in their native cellular environment. The reactive amine of this compound makes it an ideal building block for creating novel, cell-permeable substrates for such enzymatic and chemical proximity labeling methods.

Furthermore, the development of new, brighter, and more photostable fluorophore conjugates for streptavidin continues to enhance the detection sensitivity of biotinylated targets. biotium.combiotium.com This synergy allows for the visualization of low-abundance molecules and finer details in cellular imaging. There is also potential in creating multi-functional probes by attaching other reporters or functional moieties to the this compound scaffold, enabling multi-modal analysis where a single probe can be detected by different imaging techniques or used for both visualization and affinity purification.

Future Prospects for this compound in Interdisciplinary Science

Looking forward, the applications of this compound are set to expand beyond its current strongholds. Its role as a fundamental building block in bioconjugation chemistry positions it at the center of interdisciplinary research connecting chemistry, biology, and medicine. nih.gov

In drug discovery and development, biotinylation strategies employing this compound can be used to develop high-throughput screening assays. For example, biotin-labeled ligands can be used to identify and characterize novel receptors or to screen for small molecules that inhibit protein-protein or protein-nucleic acid interactions. youtube.comatlantisbioscience.com The robustness of the biotin-streptavidin interaction provides a reliable platform for these biochemical assays. jenabioscience.com

The convergence of nanotechnology and biology also presents exciting prospects. This compound can be used to functionalize nanoparticles or quantum dots. These biotin-labeled nanomaterials can then be targeted to specific cells or tissues by conjugating them to streptavidin-linked antibodies or other targeting ligands, opening up new possibilities for targeted drug delivery and advanced in vivo imaging.

Moreover, as our understanding of complex biological systems like the microbiome or the tumor microenvironment grows, tools that can elucidate molecular interactions within these intricate communities will become increasingly vital. The principles of biotinylation, enabled by reagents like this compound, will likely be adapted to study these systems, for instance, in identifying the molecular crosstalk between host and microbial cells. The compound's versatility ensures its continued relevance and adaptation in the evolving landscape of life sciences research.

Table of Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 216299-38-6 | avantorsciences.comscbt.com |

| Molecular Formula | C₁₂H₂₃BrN₄O₂S | avantorsciences.comscbt.com |

| Molecular Weight | 367.31 g/mol | avantorsciences.comscbt.com |

| Synonyms | N-(2-Aminoethyl)biotinamide hydrobromide, Neurobiotin™ | biotium.comscbt.com |

| Form | White solid | biotium.combioscience.co.uk |

| Solubility | Soluble in DMSO | sigmaaldrich.combiotium.combioscience.co.uk |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Q & A

Q. What cross-linking strategies minimize aggregation in biotin-ethylenediamine-functionalized dendrimers?

- Methodology : Use heterobifunctional cross-linkers (e.g., IPDI or cystamine) with stepwise conjugation. Monitor aggregation via dynamic light scattering (DLS) and optimize stoichiometry (e.g., 1:1 biotin:dendrimer molar ratio). Purify via size-exclusion chromatography (SEC) with 4–6 kDa cutoff membranes .

Data Contradiction Analysis

-

Example : Discrepancies in EC50 values for HSR activation may arise from differences in cell permeability (e.g., use of DMSO vs. aqueous carriers) or intracellular biotinidase activity. Address by normalizing data to intracellular biotin levels (measured via LC-MS) and using biotin-free media .

-

Example : Variability in streptavidin binding affinity could result from protonation states of ethylenediamine at physiological pH (7.4 vs. 6.5). Use pH-controlled ITC to correlate binding thermodynamics with amine group pKa .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.